3-Fluoro-4-methylphenylmagnesium bromide

Catalog No.
S1502101
CAS No.
185077-02-5
M.F
C7H6BrFMg
M. Wt
213.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methylphenylmagnesium bromide

CAS Number

185077-02-5

Product Name

3-Fluoro-4-methylphenylmagnesium bromide

IUPAC Name

magnesium;1-fluoro-2-methylbenzene-5-ide;bromide

Molecular Formula

C7H6BrFMg

Molecular Weight

213.33 g/mol

InChI

InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

QLGSDGDHUROFKU-UHFFFAOYSA-M

SMILES

CC1=C(C=[C-]C=C1)F.[Mg+2].[Br-]

Canonical SMILES

CC1=C(C=[C-]C=C1)F.[Mg+2].[Br-]

3-Fluoro-4-methylphenylmagnesium bromide is an organomagnesium compound, specifically a Grignard reagent. Its molecular formula is C7_7H6_6BrFMg, and it has a molecular weight of 213.33 g/mol. This compound features a fluoro group and a methyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis. The compound is typically encountered as a 0.5 M solution in tetrahydrofuran (THF), a common solvent used in Grignard reactions due to its ability to stabilize the reactive magnesium species .

Synthesis of Organic Compounds:

-Fluoro-4-methylphenylmagnesium bromide (3-F-4-MePhMgBr) is a Grignard reagent, a class of organometallic compounds widely used in organic synthesis for the formation of carbon-carbon bonds. 3-F-4-MePhMgBr specifically finds application in the synthesis of various organic compounds due to the presence of the following functional groups:

  • Aromatic ring: The presence of the aromatic ring allows for participation in various aromatic substitution reactions, introducing the 3-fluoro-4-methylphenyl group into the target molecule.
  • Fluorine atom: The strategically positioned fluorine atom can influence the reactivity of the molecule, making it useful in selective functionalization reactions.
  • Methyl group: The methyl group acts as an electron-donating group, activating the aromatic ring for further reactions.

Here are some specific examples of organic compound synthesis using 3-F-4-MePhMgBr:

  • Synthesis of biaryl compounds: 3-F-4-MePhMgBr can be coupled with various aromatic halides or electrophiles to form biaryl compounds, which are important building blocks in pharmaceuticals, materials science, and other fields.
  • Synthesis of alcohols and ethers: Reaction with carbonyl compounds (aldehydes, ketones, and esters) leads to the formation of primary, secondary, or tertiary alcohols depending on the reaction conditions. Treatment with epoxides yields ethers.
  • Synthesis of alkenes and alkynes: 3-F-4-MePhMgBr can be used in elimination reactions to form alkenes or alkynes from suitable halides.

Medicinal Chemistry Research:

The unique properties of 3-F-4-MePhMgBr make it a valuable tool in medicinal chemistry research for the development of new drugs. The presence of the fluorine atom can improve the drug's metabolic stability and bioavailability, while the 3-fluoro-4-methylphenyl group can contribute to the binding affinity with the target protein.

Here are some examples of its potential applications:

  • Development of anti-cancer drugs: The 3-fluoro-4-methylphenyl group can be incorporated into the structure of anti-cancer drugs to enhance their potency and selectivity.
  • Design of central nervous system (CNS) drugs: The ability of the fluorine atom to cross the blood-brain barrier makes 3-F-4-MePhMgBr a valuable reagent for the synthesis of potential CNS drugs.

  • Nucleophilic Addition: It can react with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols after hydrolysis.
  • Coupling Reactions: This reagent can be used in cross-coupling reactions with electrophiles, such as alkyl halides or aryl halides, to form biaryl compounds.
  • Synthesis of Fluorinated Compounds: The presence of the fluorine atom allows for the synthesis of fluorinated organic compounds, which are significant in pharmaceuticals and agrochemicals .

3-Fluoro-4-methylphenylmagnesium bromide can be synthesized through the following method:

  • Preparation of Bromide: Start with 3-fluoro-4-methylbromobenzene as the starting material.
  • Reaction with Magnesium: React this bromide with magnesium turnings in anhydrous THF under inert atmosphere conditions (e.g., nitrogen or argon).
  • Formation of Grignard Reagent: The reaction proceeds to form 3-fluoro-4-methylphenylmagnesium bromide, which can be used immediately or stored under appropriate conditions .

The primary applications of 3-fluoro-4-methylphenylmagnesium bromide include:

  • Organic Synthesis: It serves as a key intermediate for synthesizing complex organic molecules.
  • Pharmaceutical Development: Utilized in the development of fluorinated pharmaceuticals that exhibit improved efficacy and reduced side effects.
  • Material Science: Employed in creating novel materials, including polymers and dyes that incorporate fluorine for enhanced properties .

Interaction studies involving 3-fluoro-4-methylphenylmagnesium bromide focus on its reactivity with various electrophiles and substrates. Research typically examines how this compound interacts with different functional groups and its stability under various conditions. Specific studies may include:

  • Reactivity with Carbonyl Compounds: Investigating how effectively it adds to various carbonyls to form alcohols.
  • Stability Studies: Assessing how environmental factors (e.g., moisture and temperature) affect the stability of the Grignard reagent .

Several compounds share structural similarities with 3-fluoro-4-methylphenylmagnesium bromide, including:

Compound NameMolecular FormulaUnique Features
4-Fluoro-3-methylphenylmagnesium bromideC7_7H6_6BrFMgDifferent positioning of fluoro and methyl groups
3-Chloro-4-methylphenylmagnesium bromideC7_7H6_6BrClMgContains chlorine instead of fluorine
2-Fluoro-5-methylphenylmagnesium bromideC7_7H6_6BrFMgFluorine at a different position

Uniqueness

The uniqueness of 3-fluoro-4-methylphenylmagnesium bromide lies in its specific substitution pattern, which influences its reactivity and the types of products it can generate. The presence of both fluorine and methyl groups enhances its utility in synthesizing fluorinated organic compounds that may not be easily accessible via other pathways .

Dates

Modify: 2023-08-15

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